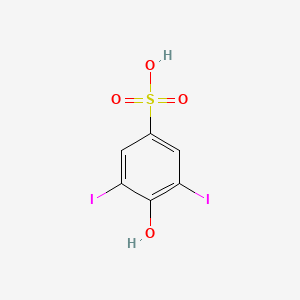
3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate
Übersicht
Beschreibung
BY-1949 is a novel dibenzoxazepine derivative with the molecular formula C16H13NO4. It has been studied for its potential pharmacological effects, particularly in the modulation of cerebral blood flow and neuronal activity. This compound has shown promise in enhancing the relaxant responses to adenosine and modulating responses to noxious stimuli in the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BY-1949 involves the formation of the dibenzoxazepine core structure This can be achieved through a series of substitution reactions on aromatic compoundsTypical reagents used in these reactions include aryl halides, diazonium salts, and arylboronic acids .
Industrial Production Methods: Industrial production of BY-1949 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Reaktionstypen: BY-1949 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können BY-1949 in seine reduzierten Formen umwandeln, was seine pharmakologischen Eigenschaften möglicherweise verändert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Chinone ergeben, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Derivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung der Reaktivität von Dibenzoxazepinderivaten und ihrer chemischen Umwandlungen.
5. Wirkmechanismus
BY-1949 entfaltet seine Wirkung durch die Modulation der Reaktion auf Adenosin im zentralen Nervensystem. Es verstärkt die relaxierenden Reaktionen auf Adenosin, indem es die Spiegel von cyclischem Guanosinmonophosphat in der Hirnarterie erhöht. Diese Wirkung wird wahrscheinlich durch endothelabhängige Mechanismen vermittelt, die die Aktivierung spezifischer Rezeptoren und Signalwege beinhalten .
Ähnliche Verbindungen:
Dipyridamol: Eine weitere Verbindung, die die relaxierenden Reaktionen auf Adenosin verstärkt, jedoch mit unterschiedlicher Potenz und Selektivität.
Flavonderivate: Verbindungen wie Flavanon und Flavon weisen einige strukturelle Ähnlichkeiten mit BY-1949 auf und zeigen verwandte biologische Aktivitäten.
Einzigartigkeit: BY-1949 ist in seiner spezifischen Modulation des zerebralen Blutflusses und der neuronalen Aktivität einzigartig, was es von anderen ähnlichen Verbindungen unterscheidet. Seine selektive Potenzierung von Adenosin-Reaktionen und die Beteiligung der Erhöhung des cyclischen Guanosinmonophosphats machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Wirkmechanismus
BY-1949 exerts its effects by modulating the response to adenosine in the central nervous system. It enhances the relaxant responses to adenosine by increasing the levels of cyclic guanosine monophosphate within the cerebral artery. This action is likely mediated through endothelium-dependent mechanisms, involving the activation of specific receptors and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Dipyridamole: Another compound that enhances the relaxant responses to adenosine, but with different potency and selectivity.
Flavone Derivatives: Compounds like flavanone and flavone share some structural similarities with BY-1949 and exhibit related biological activities.
Uniqueness: BY-1949 is unique in its specific modulation of cerebral blood flow and neuronal activity, which distinguishes it from other similar compounds. Its selective potentiation of adenosine responses and the involvement of cyclic guanosine monophosphate elevation make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
90158-59-1 |
|---|---|
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
9-methoxy-6-methylbenzo[b][1,4]benzoxazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO4/c1-9-12-5-4-11(20-2)8-15(12)21-14-6-3-10(16(18)19)7-13(14)17-9/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
JTZGDJSJVQONAV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC |
| 90158-59-1 | |
Synonyme |
3-methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate BY 1949 BY-1949 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1206605.png)













